An In-Depth Technical Guide to 2-(4-chlorobenzyl)benzaldehyde: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-(4-chlorobenzyl)benzaldehyde: Synthesis, Properties, and Applications
Introduction: Unveiling the Diarylmethene Core
2-(4-chlorobenzyl)benzaldehyde is an aromatic aldehyde featuring a diarylmethane scaffold. This structural motif, characterized by two aryl rings linked by a methylene (-CH₂-) bridge, is of significant interest to researchers in medicinal chemistry and materials science. Diarylmethenes are considered "privileged structures" in drug discovery, as they form the core of numerous biologically active compounds, including antihistamines and anticancer agents.[1][2][3][4] The specific structure of 2-(4-chlorobenzyl)benzaldehyde, which combines a reactive aldehyde functional group with a chlorinated phenyl ring, makes it a versatile, yet under-documented, building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of 2-(4-chlorobenzyl)benzaldehyde, including its predicted physicochemical properties, a detailed protocol for its synthesis via modern cross-coupling techniques, expected analytical characteristics, and its potential applications in research and development.
Physicochemical and Structural Properties
| Property | Predicted Value | Rationale & Comparative Data |
| Molecular Formula | C₁₄H₁₁ClO | Derived from its chemical structure. |
| Molecular Weight | 230.69 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow high-boiling liquid or low-melting solid | Aromatic aldehydes are typically liquids or low-melting solids.[6][10] The increased molecular weight compared to its analogues suggests it may be a solid at room temperature. |
| Boiling Point | > 250 °C (estimated) | Significantly higher than 2-methylbenzaldehyde (~200 °C) and 4-chlorotoluene (162 °C) due to increased molecular mass and van der Waals forces.[5][8][9] |
| Melting Point | 15 - 30 °C (estimated) | 4-Chlorotoluene has a melting point of ~7.5 °C.[10] The larger, less symmetrical structure of the target molecule would likely result in a higher, yet still relatively low, melting point. |
| Density | ~1.15 g/cm³ (estimated) | Expected to be slightly denser than water, similar to related compounds like 2-methylbenzaldehyde (~1.03 g/cm³) and 4-chlorotoluene (~1.07 g/cm³).[6][9] |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene) | Typical for aromatic compounds of this size.[5][9] |
Synthesis of 2-(4-chlorobenzyl)benzaldehyde via Suzuki-Miyaura Coupling
The creation of the carbon-carbon bond between the benzylic carbon and the benzaldehyde ring is the key challenge in synthesizing this molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for this transformation, offering high functional group tolerance and typically good yields.[12][13][14][15] The proposed and most logical synthetic route involves the palladium-catalyzed coupling of 2-formylphenylboronic acid with 4-chlorobenzyl chloride.
Reaction Scheme:
A plausible synthetic route to 2-(4-chlorobenzyl)benzaldehyde.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization. All operations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
-
Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphenylboronic acid (1.0 eq.), 4-chlorobenzyl chloride (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas three times.
-
Solvent Addition: Add degassed solvents, typically a mixture of toluene and water (e.g., a 4:1 ratio), via syringe. The total solvent volume should be sufficient to create a stirrable slurry.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 2-(4-chlorobenzyl)benzaldehyde.
Experimental Workflow Diagram
Workflow for the Suzuki-Miyaura synthesis.
Predicted Spectroscopic Characterization
The identity and purity of the synthesized 2-(4-chlorobenzyl)benzaldehyde can be confirmed using standard spectroscopic techniques. The following are the predicted key features:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex in the aromatic region but will feature highly characteristic signals for the aldehyde and benzylic protons.[16][17][18][19][20][21][22]
-
δ 9.8 - 10.1 ppm (singlet, 1H): This downfield signal is characteristic of the aldehyde proton (-CHO). Its deshielding is due to the magnetic anisotropy of the carbonyl group.[16][17]
-
δ 7.2 - 7.9 ppm (multiplet, 8H): This region will contain the overlapping signals of the protons on both the benzaldehyde and the 4-chlorophenyl rings. The protons on the benzaldehyde ring will likely show a more complex splitting pattern due to the ortho-disubstitution.
-
δ ~4.2 ppm (singlet, 2H): This signal corresponds to the benzylic methylene protons (-CH₂-). Benzylic protons typically appear around 2.3-2.7 ppm, but the presence of two adjacent aromatic rings will cause significant deshielding, shifting this signal further downfield.
¹³C NMR Spectroscopy
-
δ ~192 ppm: Carbonyl carbon of the aldehyde.
-
δ ~125-145 ppm: Aromatic carbons.
-
δ ~40 ppm: Benzylic methylene carbon.
Infrared (IR) Spectroscopy
-
~1705 cm⁻¹: A strong, sharp absorption peak corresponding to the C=O stretching of the aromatic aldehyde.
-
~2820 cm⁻¹ and ~2720 cm⁻¹: Two medium peaks characteristic of the C-H stretching of the aldehyde proton (Fermi doublets).
-
~3100-3000 cm⁻¹: C-H stretching of the aromatic rings.
-
~1600, ~1450 cm⁻¹: C=C stretching vibrations within the aromatic rings.
Chemical Reactivity & Potential Applications
The reactivity of 2-(4-chlorobenzyl)benzaldehyde is primarily dictated by its aldehyde functional group. It is expected to undergo a wide range of classical aldehyde reactions:
-
Oxidation: Can be readily oxidized to the corresponding 2-(4-chlorobenzyl)benzoic acid using common oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.
-
Reduction: The aldehyde can be selectively reduced to 2-(4-chlorobenzyl)benzyl alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, including Grignard reagents and organolithium compounds, to form secondary alcohols.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines.
-
Wittig Reaction: Reaction with phosphorus ylides will convert the aldehyde into an alkene.
-
Condensation Reactions: Can form imines, oximes, and hydrazones upon reaction with the appropriate amine derivatives.
The diarylmethene core makes this compound a valuable intermediate for the synthesis of novel drug candidates.[1][3][23] Its structure allows for further functionalization at the aldehyde position, the methylene bridge, or the aromatic rings to explore structure-activity relationships in drug design programs.
Safety and Handling
While specific toxicity data for 2-(4-chlorobenzyl)benzaldehyde is unavailable, general precautions for handling aromatic aldehydes should be strictly followed.[24][25][26][27][28]
-
General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[25][28]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[26][27]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light.
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